Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate

Description

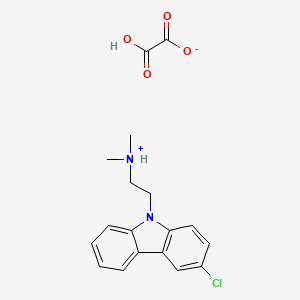

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate is a synthetic carbazole derivative characterized by a chloro substituent at position 3 of the carbazole core and a 2-dimethylaminoethyl group at position 9, forming an oxalate salt. Carbazole derivatives are renowned for their versatile applications in pharmaceuticals, organic electronics, and optoelectronics due to their rigid aromatic structure and tunable electronic properties . The oxalate counterion further modulates crystallinity and solubility, making this compound suitable for pharmaceutical formulations or optoelectronic thin-film processing .

Properties

CAS No. |

41734-71-8 |

|---|---|

Molecular Formula |

C18H19ClN2O4 |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

2-(3-chlorocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C16H17ClN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h3-8,11H,9-10H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

LDRPIKATXVJPJE-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Carbazole at the 3-Position

Selective chlorination of carbazole at the 3-position can be achieved using electrophilic aromatic substitution reactions. Common chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled temperature and solvent conditions to avoid poly-chlorination.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | N-Chlorosuccinimide (NCS) | Mild and selective chlorination |

| Solvent | Dichloromethane or chloroform | Non-polar solvents preferred |

| Temperature | 0 °C to room temperature | Controls regioselectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Depends on purity and workup |

Alkylation at the 9-Position with 2-Dimethylaminoethyl Group

The 9-position of carbazole is nucleophilic and can be alkylated using 2-dimethylaminoethyl chloride or bromide via a nucleophilic substitution reaction. The reaction is typically carried out under basic conditions to deprotonate the nitrogen and facilitate alkylation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylating agent | 2-Dimethylaminoethyl chloride or bromide | Halide leaving group essential |

| Base | Potassium carbonate or sodium hydride | Deprotonates carbazole nitrogen |

| Solvent | Dimethylformamide (DMF) or acetonitrile | Polar aprotic solvents preferred |

| Temperature | 50–80 °C | Elevated temperature to increase rate |

| Reaction time | 6–24 hours | Reaction progress monitored by TLC |

| Yield | 60–90% | Purification by column chromatography |

Formation of Oxalate Salt

The free base of 3-chloro-9-(2-dimethylaminoethyl)carbazole is converted to its oxalate salt by reaction with oxalic acid. This salt formation improves compound stability and crystallinity, facilitating handling and formulation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid | Oxalic acid (1 equiv) | Stoichiometric for salt formation |

| Solvent | Ethanol or methanol | Good solubility for both reactants |

| Temperature | Room temperature | Salt precipitates upon mixing |

| Reaction time | 1–3 hours | Stirring until complete precipitation |

| Yield | >95% | Isolated by filtration and drying |

Detailed Synthetic Procedure Example

Step 1: Chlorination

- Dissolve carbazole in dichloromethane.

- Cool to 0 °C and add N-chlorosuccinimide slowly.

- Stir for 2 hours at 0 °C, then allow to warm to room temperature.

- Quench reaction with water, extract organic layer, dry, and purify by recrystallization.

Step 2: Alkylation

- Dissolve 3-chlorocarbazole in DMF.

- Add potassium carbonate and stir to deprotonate.

- Add 2-dimethylaminoethyl chloride dropwise.

- Heat at 70 °C for 12 hours.

- Cool, pour into water, extract with ethyl acetate.

- Purify by column chromatography.

Step 3: Oxalate Salt Formation

- Dissolve the free base in ethanol.

- Add equimolar oxalic acid solution in ethanol.

- Stir at room temperature until salt precipitates.

- Filter, wash with cold ethanol, and dry under vacuum.

Research Results and Data Summary

| Step | Reaction Type | Key Reagents | Yield (%) | Purity Assessment |

|---|---|---|---|---|

| Chlorination | Electrophilic aromatic substitution | N-chlorosuccinimide, DCM | 75–85 | NMR, HPLC confirmed |

| Alkylation | Nucleophilic substitution | 2-dimethylaminoethyl chloride, K2CO3, DMF | 65–90 | NMR, Mass spectrometry |

| Salt formation | Acid-base reaction | Oxalic acid, ethanol | >95 | Melting point, elemental analysis |

Professional Notes and Considerations

- Regioselectivity: Chlorination must be carefully controlled to avoid substitution at undesired positions; use of mild chlorinating agents at low temperature is critical.

- Purification: Column chromatography using silica gel with gradient elution (hexane/dichloromethane) is effective for isolating alkylated product.

- Salt Formation: Oxalate salt improves compound handling; alternative salts (e.g., hydrochloride) may be considered depending on application.

- Safety: Chlorinating agents and alkyl halides are hazardous; appropriate PPE and fume hood use are mandatory.

- Scale-up: Reaction conditions may require optimization for industrial scale, especially for heat management and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbazole derivatives .

Scientific Research Applications

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Carbazole derivatives vary significantly based on substituent type, position, and counterion. Below is a comparative analysis of key analogs:

Key Comparative Insights:

Substituent Effects on Electronic Properties: Chloro vs. Bromo: Chloro substituents (as in the target compound) exhibit stronger electron-withdrawing effects than bromo, lowering HOMO-LUMO gaps and enhancing electrochemical stability . Bromo derivatives, however, show higher polarizability for nonlinear optics (NLO) . Dimethylaminoethyl vs. Benzyl/Alkyl Chains: The dimethylaminoethyl group improves solubility in polar solvents compared to hydrophobic alkyl/benzyl chains (e.g., 3-bromo-9-(4-chlorobenzyl)-carbazole) . Its tertiary amine also enables pH-responsive behavior, useful in drug delivery .

Biological Activity: The target compound’s oxalate salt may enhance bioavailability compared to free bases (e.g., 3-acetylamino carbazole), as seen in other pharmaceutical carbazoles . 3-Bromo-9-(4-chlorobenzyl)-carbazole demonstrates anticancer activity via π-π interactions with DNA, a mechanism less explored in dimethylaminoethyl-substituted analogs .

Optoelectronic Applications: NLO Performance: The dimethylaminoethyl group in the target compound may enable charge-transfer transitions, similar to N-aryl carbazoles used in NLO chromophores . However, methoxy-substituted analogs (e.g., 9-(3-dimethylaminopropyl)-3-methoxy-carbazole) show superior NLO coefficients due to stronger donor-acceptor asymmetry . OLEDs: Dibromo-alkylcarbazoles (e.g., 3,6-dibromo-9-octyl-carbazole) outperform chloro derivatives in electroluminescence efficiency due to bromine’s heavy-atom effect .

Synthetic Accessibility: The target compound’s synthesis likely involves N-alkylation of 3-chlorocarbazole with 2-dimethylaminoethyl chloride, followed by oxalate salt formation—a route analogous to other N-alkylcarbazoles . In contrast, Suzuki coupling is required for aryl-substituted derivatives (e.g., biphenyl-carbazole hybrids) .

Biological Activity

Carbazole derivatives, including 3-chloro-9-(2-dimethylaminoethyl)-oxalate, are gaining attention in the field of medicinal chemistry due to their diverse biological activities. This compound is part of a broader class of carbazole derivatives known for their potential therapeutic effects, particularly in oncology and neuroprotection. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential applications.

Chemical Structure and Properties

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate has the following structural formula:

- Molecular Formula : C17H19ClN2O4

- SMILES : CN(C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Cl

This compound features a carbazole core substituted with a chloro group and a dimethylaminoethyl chain, which contributes to its biological activity.

The biological activity of carbazole derivatives often involves multiple mechanisms:

- Antitumor Activity : Carbazole derivatives have been shown to exhibit significant antitumor effects by inducing apoptosis in cancer cells. For instance, related carbazole compounds have been reported to activate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced cell proliferation .

- Neuroprotective Effects : Some studies indicate that carbazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. Neuroprotective properties have been attributed to their antioxidative mechanisms, which help reduce cellular damage in neurodegenerative conditions .

- Antimicrobial Properties : Carbazole derivatives also demonstrate antimicrobial activity against various pathogens. This is particularly relevant for developing new antibiotics amid rising antibiotic resistance .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activities of related carbazole compounds:

Case Studies

Several studies highlight the biological efficacy of carbazole derivatives:

- Study on Melanoma Cells : A study investigated the effects of a related carbazole compound on melanoma cells, demonstrating significant inhibition of cell growth through enhanced apoptosis and reduced proliferation rates. The compound's selectivity for cancer cells over normal melanocytes suggests potential for targeted therapy .

- Neuroprotective Evaluation : Research focused on neuroprotective activities showed that specific N-substituted carbazoles could significantly reduce oxidative stress in neuronal cell lines. The protective effects were observed at low concentrations, indicating a high therapeutic index .

Q & A

Q. What are the key synthetic pathways for preparing 3-chloro-9-(2-dimethylaminoethyl)-carbazole oxalate, and how does the oxalate counterion influence solubility?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Alkylation of carbazole at the 9-position using 2-dimethylaminoethyl chloride under phase-transfer catalysis (e.g., tetrabutylammonium bromide in a two-phase system of aqueous KOH and benzene) .

- Step 2 : Chlorination at the 3-position via electrophilic substitution, often using Cl2 or N-chlorosuccinimide (NCS) in dichloromethane .

- Step 3 : Salt formation with oxalic acid to enhance aqueous solubility and stability for pharmaceutical applications .

Critical Note : Purification of dimethylaminoethyl derivatives can be challenging due to hygroscopicity; use anhydrous Na2SO4 for drying and column chromatography (silica gel, ethyl acetate/methanol) for isolation .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., dimethylaminoethyl proton signals at δ 2.2–2.8 ppm and carbazole aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C16H18ClN2O4 ≈ 337.09) .

- X-Ray Crystallography : Resolves planar carbazole core and oxalate counterion geometry (if single crystals are obtained via ethanol recrystallization) .

Q. How does the oxalate counterion impact physicochemical properties compared to other salts (e.g., hydrochloride)?

- Methodological Answer :

- Solubility : Oxalate salts improve aqueous solubility (~5–10 mg/mL in water at 25°C) compared to free bases, which are often lipid-soluble .

- Stability : Oxalate forms reduce hygroscopicity, enhancing shelf life. Monitor pH during formulation (optimal pH 4–6) to prevent dissociation .

Advanced Research Questions

Q. What experimental strategies address challenges in purifying 2-dimethylaminoethyl-substituted carbazoles?

- Methodological Answer :

- Issue : Dimethylaminoethyl groups can cause tailing in chromatography due to basicity.

- Solution : Use reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to ion-pair and sharpen peaks .

- Alternative : Convert to hydrochloride salts temporarily during purification, then regenerate the free base with NaHCO3.

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with cellular targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known carbazole affinity (e.g., topoisomerase II, serotonin receptors) .

- Assay Conditions : Use low micromolar concentrations (1–10 µM) in cell-based assays (e.g., MTT for cytotoxicity) with DMSO controls (<0.1% v/v) .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (Kd) .

Q. What computational methods predict the electronic structure and bandgap properties of this carbazole derivative?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO/LUMO energies and bandgap (e.g., predicted HOMO: −5.5 eV, LUMO: −1.4 eV) .

- LC-DFTB : For faster screening, use long-range corrected parameters to simulate UV-Vis spectra (λmax ~240–290 nm) .

Q. How do reaction conditions influence electrophilic substitution at the 3-position of the carbazole core?

- Methodological Answer :

- Chlorination : Use NCS in DMF at 0°C for regioselectivity. Higher temperatures (>40°C) risk di-/tri-substitution .

- Catalysts : Anhydrous AlCl3 enhances electrophilicity but requires strict moisture control .

Q. What structural analogs of this compound are reported, and how do substituent variations affect activity?

- Methodological Answer :

- Key Analogs (from ):

| Compound | Substituents | Activity Notes |

|---|---|---|

| 3-Chlorocarbazole | Cl at 3-position | Baseline cytotoxicity |

| 9-Methylcarbazole | CH3 at 9-position | Improved solubility |

| 7-Methoxy-2-chlorocarbazole | Cl (2), OCH3 (7) | Enhanced receptor affinity |

- Trend : Dimethylaminoethyl and oxalate groups synergistically improve solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.